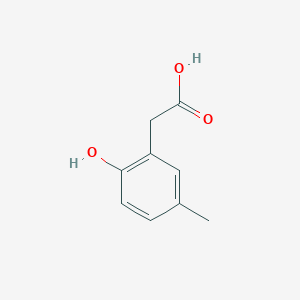

2-(2-Hydroxy-5-methylphenyl)acetic acid

CAS No.:

Cat. No.: VC18132784

Molecular Formula: C9H10O3

Molecular Weight: 166.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10O3 |

|---|---|

| Molecular Weight | 166.17 g/mol |

| IUPAC Name | 2-(2-hydroxy-5-methylphenyl)acetic acid |

| Standard InChI | InChI=1S/C9H10O3/c1-6-2-3-8(10)7(4-6)5-9(11)12/h2-4,10H,5H2,1H3,(H,11,12) |

| Standard InChI Key | RDMFKTGZYKNWGQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)O)CC(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted with a hydroxyl group at position 2 and a methyl group at position 5, linked to an acetic acid moiety. This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Physicochemical Data

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 166.17 g/mol | |

| Melting Point | Not explicitly reported | – |

| Boiling Point | Not explicitly reported | – |

| Solubility | Moderate in polar solvents |

The absence of reported melting and boiling points underscores the need for further experimental characterization.

Synthesis and Manufacturing

Reductive Lactone Ring Opening

A primary synthesis route involves the reductive opening of 3,4-dihydro-6-methyl-4-phenyl-2-benzopyran-2-one using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or methanol . This method proceeds under controlled temperatures (-5°C to 30°C) and yields 3-(2-hydroxy-5-methylphenyl)-3-phenylpropanol, which is subsequently oxidized to the acetic acid derivative .

Alternative Pathways

Esterification of the hydroxyl group with methanesulfonic acid or benzenesulfonic acid, followed by hydrolysis, offers a route to modify solubility and reactivity . For example, methyl ester derivatives (e.g., methyl 2-(2-hydroxyphenyl)acetate) are synthesized via acid-catalyzed esterification, with melting points reported at 122–124°C .

Chemical Reactivity and Functionalization

Oxidation and Reduction

The methyl group on the phenyl ring can undergo oxidation to a carboxylic acid using potassium permanganate () in acidic conditions, yielding 2-(2-hydroxy-5-carboxyphenyl)acetic acid . Conversely, reduction of the acetic acid moiety with LiAlH₄ produces the corresponding alcohol .

Esterification and Substitution

The hydroxyl group participates in esterification reactions with acyl chlorides or anhydrides. For instance, reaction with methyl chloroformate produces the methyl ester, a precursor for further functionalization . Nucleophilic substitution at the hydroxyl position remains unexplored but is theoretically feasible under alkaline conditions.

Applications in Science and Industry

Agricultural Chelating Agents

The compound serves as a precursor in synthesizing ethylenediamine--bis(2-hydroxy-5-methylphenyl)acetic acid (EDDH5MA), a highly effective iron chelator used to treat iron chlorosis in crops grown in calcareous soils . EDDH5MA forms stable octahedral complexes with , enhancing iron bioavailability in alkaline environments .

Biological Activity and Mechanistic Insights

Antioxidant Properties

The ortho-hydroxyl group facilitates hydrogen atom transfer, neutralizing reactive oxygen species (ROS) such as hydroxyl radicals (). Comparative studies with 2-(2-hydroxy-5-carboxyphenyl)acetic acid suggest that electron-withdrawing substituents enhance antioxidant efficacy .

Metal Ion Coordination

In chelating agents like EDDH5MA, the compound’s hydroxyl and carboxylate groups coordinate metal ions, stabilizing them in aqueous solutions . This property is critical for designing targeted drug delivery systems or environmental remediation agents.

Comparative Analysis with Structural Analogues

Methylpropanoic Acid Derivative

2-(2-Hydroxy-5-methylphenyl)-2-methylpropanoic acid (CAS 858785-36-1) features an additional methyl group on the acetic acid chain, increasing its molecular weight to 194.23 g/mol . This modification enhances lipophilicity, potentially improving membrane permeability in biological systems .

Ester Derivatives

Methyl 2-(2-hydroxyphenyl)acetate (CAS 22446-37-3) demonstrates reduced acidity (pKa ≈ 9.55) compared to the parent carboxylic acid, altering its solubility and reactivity . Such esters are intermediates in prodrug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume